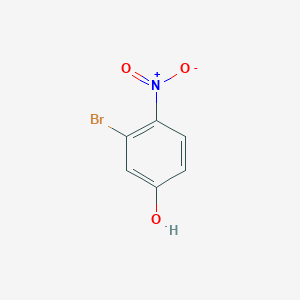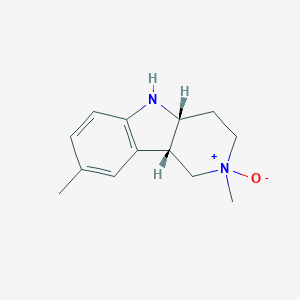
Stobadine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stobadine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential application in various research fields. It is a derivative of stobadine, a natural antioxidant found in certain plants. Stobadine N-oxide has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for research in the fields of neurology, pharmacology, and biochemistry.
Mécanisme D'action
Stobadine N-oxide exerts its neuroprotective and antioxidant effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also has the ability to chelate metal ions, which can contribute to oxidative stress.
Effets Biochimiques Et Physiologiques
Stobadine N-oxide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce lipid peroxidation and increase the levels of glutathione, an important antioxidant molecule. It also has the ability to improve mitochondrial function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Stobadine N-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated by cells and animals. However, its effectiveness may vary depending on the experimental conditions, and further research is needed to fully understand its potential limitations.
Orientations Futures
There are several future directions for research on stobadine N-oxide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential application in the field of cardiovascular disease, where it may have protective effects against ischemia-reperfusion injury. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness for use in laboratory experiments.
Conclusion:
Stobadine N-oxide is a promising compound for scientific research due to its antioxidant and neuroprotective properties. It has potential applications in various research fields and has been shown to have low toxicity and high stability. Further research is needed to fully understand its potential uses and limitations, but it holds promise as a valuable tool for scientific investigation.
Méthodes De Synthèse
Stobadine N-oxide is synthesized by the reaction of stobadine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction is high, and the compound can be easily purified through recrystallization.
Applications De Recherche Scientifique
Stobadine N-oxide has been extensively studied for its potential application in various research fields. In neurology, it has been shown to protect neurons against oxidative stress and prevent cell death. In pharmacology, it has been investigated for its potential use as a drug for the treatment of neurodegenerative and cardiovascular diseases. In biochemistry, it has been studied for its antioxidant properties and its ability to scavenge free radicals.
Propriétés
Numéro CAS |
108331-06-2 |
|---|---|
Nom du produit |
Stobadine N-oxide |
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(4aR,9bS)-2,8-dimethyl-2-oxido-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-12-10(7-9)11-8-15(2,16)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-,15?/m1/s1 |
Clé InChI |
CILOIHNRAMPSBZ-HNVBAWDGSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2C[N+](CC3)(C)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |
Synonymes |
stobadine N-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



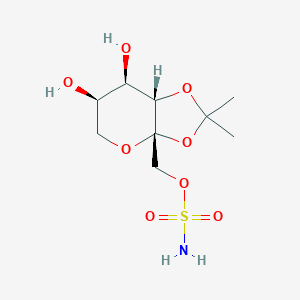
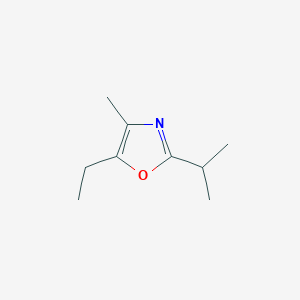
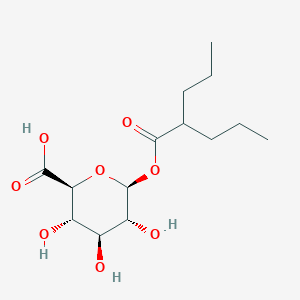


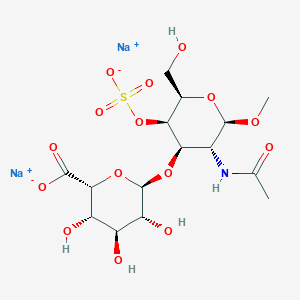
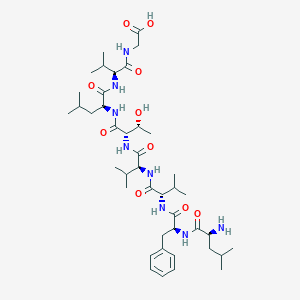
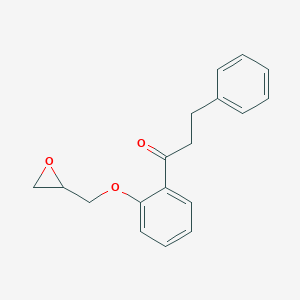
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
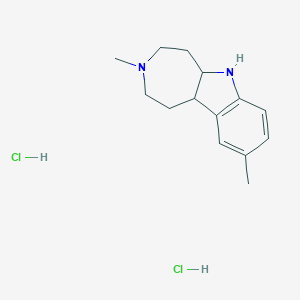
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
